![molecular formula C26H52O2 B1668425 Decanoic acid, hexadecyl ester CAS No. 29710-34-7](/img/structure/B1668425.png)
Decanoic acid, hexadecyl ester
Overview
Description
Cetyl caprate is a biochemical.
Mechanism of Action
Mode of Action
It is known that the compound is lipophilic, suggesting that it may interact with lipid structures within cells
Biochemical Pathways
It is known that similar compounds can affect various metabolic pathways . For instance, decanoic acid, a related compound, has been reported to be involved in the α,ω-oxidation pathway
Pharmacokinetics
It is known that similar compounds, such as hexadecyl-treprostinil, a prodrug of treprostinil, have been studied for their pharmacokinetic properties . These studies have shown that such compounds can provide long-acting effects and may necessitate less frequent dosing .
Result of Action
It is known that similar compounds can have various effects, such as acting as penetration enhancers for lipophilic drugs .
Biological Activity
Decanoic acid, hexadecyl ester, commonly known as cetyl caprate, is a fatty acid ester that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound (C26H52O2) is formed from the esterification of decanoic acid (capric acid) and hexadecanol (cetyl alcohol). Its structure can be represented as follows:
1. Antitumor Effects
Recent studies have highlighted the antitumor properties of decanoic acid. Research indicates that it exerts significant anti-tumor effects on hepatocellular carcinoma (HCC) by targeting the HGF/c-Met signaling pathway. In vitro studies demonstrated that decanoic acid induced apoptosis in HCC cells by activating caspase-3 and downregulating anti-apoptotic proteins such as Bcl-2 and Survivin .
Key Findings:
- Induces apoptosis in HCC cells.
- Suppresses tumor growth and metastasis in mouse models.
- Inhibits activation of c-Met and downstream signaling pathways .
2. Antimicrobial Properties
Decanoic acid has shown antimicrobial activity against various pathogens. Its effectiveness as an antibacterial agent has been documented in several studies, indicating its potential use in treating infections caused by resistant strains of bacteria .
Table 1: Antimicrobial Activity of Decanoic Acid
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 μg/mL |
Escherichia coli | 3.9 μg/mL |
Bacillus cereus | 5.33 μg/mL |
3. Anti-inflammatory Effects
Decanoic acid also exhibits anti-inflammatory properties . It has been shown to reduce the production of pro-inflammatory cytokines in various cell models, suggesting its potential utility in inflammatory diseases .
The biological activities of decanoic acid are attributed to several mechanisms:
- Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.
- Inhibition of Cell Proliferation: Suppression of growth factor signaling pathways such as c-Met.
- Antimicrobial Action: Disruption of bacterial cell membranes and inhibition of metabolic processes.
Case Studies
- Hepatocellular Carcinoma Study
- Antibacterial Efficacy
Scientific Research Applications
Applications in Drug Delivery Systems
One of the significant applications of decanoic acid, hexadecyl ester is in drug delivery systems. Its lipophilic nature allows it to serve as an effective carrier for hydrophobic drugs, enhancing their solubility and bioavailability. Studies have shown that formulations incorporating this ester can improve the pharmacokinetics of poorly soluble drugs by facilitating their absorption in biological systems .
Biochemical Research
In biochemical studies, this compound is utilized to investigate lipid interactions within cellular membranes. Its structure allows researchers to explore how fatty acid esters influence membrane fluidity and permeability. This understanding is crucial for developing new therapeutic strategies targeting membrane-associated diseases .
Flavor and Fragrance Industry
Due to its pleasant odor and flavor profile, this compound finds applications in the food and fragrance industries. It is used as a flavoring agent in various food products and as a fragrance component in cosmetics and personal care items. The compound's ability to blend well with other esters enhances its utility in these applications .
Case Study 1: Drug Formulation Development
A study demonstrated the use of this compound in formulating a novel drug delivery system for an anti-cancer agent. The formulation showed improved solubility and stability compared to traditional methods, leading to enhanced therapeutic efficacy in preclinical models .
Case Study 2: Lipid Membrane Interaction
Research conducted on lipid bilayers revealed that this compound alters membrane properties significantly. The study provided insights into how varying concentrations of this ester affect membrane fluidity, which is vital for understanding drug-membrane interactions .
Summary of Findings
The applications of this compound are diverse and impactful across multiple fields:
Application Area | Description |
---|---|
Drug Delivery Systems | Enhances solubility and bioavailability of hydrophobic drugs |
Biochemical Research | Investigates lipid interactions within cellular membranes |
Flavor and Fragrance Industry | Used as a flavoring agent and fragrance component |
Pharmaceutical Formulations | Improves formulation stability and therapeutic efficacy |
Properties
IUPAC Name |
hexadecyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-25-28-26(27)24-22-20-18-10-8-6-4-2/h3-25H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICHMCRJUKQZRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067501 | |
Record name | Decanoic acid, hexadecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29710-34-7 | |
Record name | Cetyl caprate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29710-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetyl caprate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029710347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoic acid, hexadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decanoic acid, hexadecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecyl decanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CETYL CAPRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0AWO8U67S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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